N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves the reaction of the pyrazine derivative with a piperidine precursor, typically under reductive amination conditions.
Attachment of the methoxybenzenesulfonamide group: This final step usually involves the sulfonation of a methoxybenzene derivative followed by coupling with the piperidine-pyrazine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can be compared to other compounds with similar structures, such as:
- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide
- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide
These compounds share the core structure but differ in the substituents on the benzene ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct and potentially more suitable for certain applications.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-26-16-4-2-3-5-17(16)27(24,25)22-13-14-6-10-23(11-7-14)18-15(12-19)20-8-9-21-18/h2-5,8-9,14,22H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBKBJEZNTGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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